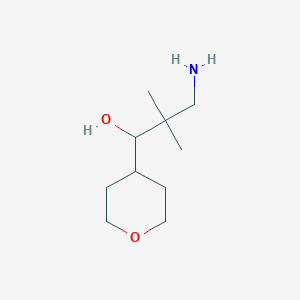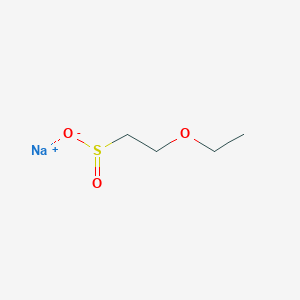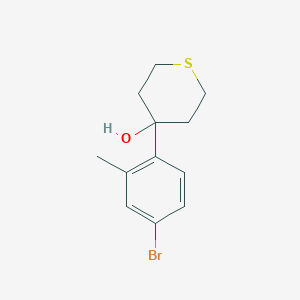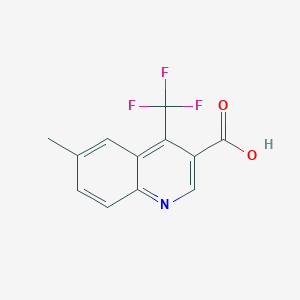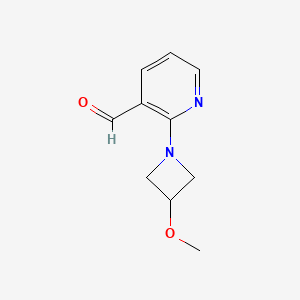
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2O2 It is a heterocyclic compound that contains both a pyridine ring and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methoxyazetidine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are employed in industrial settings, with modifications to optimize the process for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .
Applications De Recherche Scientifique
2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde include other pyridine derivatives and azetidine-containing compounds. Some examples include:
- 2-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde
- 2-(3-Chloroazetidin-1-yl)pyridine-3-carbaldehyde
- 2-(3-Methoxyazetidin-1-yl)pyridine-4-carbaldehyde .
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring and an azetidine ring, as well as the presence of a methoxy group and an aldehyde group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(3-methoxyazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-12(6-9)10-8(7-13)3-2-4-11-10/h2-4,7,9H,5-6H2,1H3 |
Clé InChI |
KUUOCDYYESOGHY-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(C1)C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)

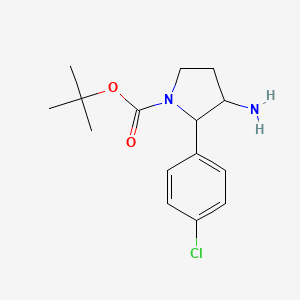
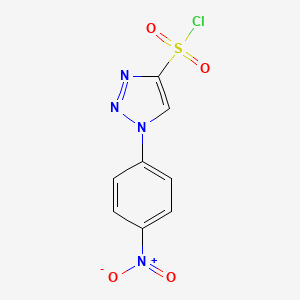


![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)

